![molecular formula C7H11F3O3S B8812391 Cyclohexyl trifluoromethanesulfonate CAS No. 131929-90-3](/img/structure/B8812391.png)
Cyclohexyl trifluoromethanesulfonate
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Description
Cyclohexyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C7H11F3O3S and its molecular weight is 232.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Alkylating Agent
Cyclohexyl trifluoromethanesulfonate is predominantly used as an alkylating agent due to its ability to introduce cyclohexyl groups into various substrates. The strong electron-withdrawing nature of the trifluoromethanesulfonate group enhances the reactivity of the compound, making it suitable for nucleophilic substitution reactions. This property is particularly useful in synthesizing complex organic molecules with specific structural features.
Example Reactions
- Vinylogous Mannich-type Reaction : this compound has been employed in diastereoselective reactions involving chiral imines. For instance, it can facilitate the formation of complex amine derivatives through a vinylogous Mannich reaction, showcasing its utility in asymmetric synthesis .
- Formation of Carbon-Carbon Bonds : The compound can be utilized in reactions that form carbon-carbon bonds, which are crucial for building larger organic structures. Its application extends to various coupling reactions where cyclohexyl groups are introduced into aromatic systems or alkenes.
Catalysis
This compound serves as a catalyst in several chemical processes. Its ability to stabilize transition states and facilitate reactions under mild conditions makes it valuable in catalysis.
Case Study: Tin(II) Trifluoromethanesulfonate-Mediated Reactions
In a study focusing on tin(II) trifluoromethanesulfonate as a catalyst, this compound was shown to enhance the efficiency of vinylogous reactions significantly. The presence of cyclohexyl groups provided steric hindrance that influenced selectivity and yield .
Pharmaceutical Applications
The compound's reactivity allows for its use in pharmaceutical chemistry, where it can be utilized to synthesize active pharmaceutical ingredients (APIs). The introduction of cyclohexyl moieties can enhance the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.
Material Science
This compound is also explored in material science for the development of polymers and other materials with specific properties. Its ability to modify surface characteristics and enhance material performance is under investigation.
Data Table: Comparison of this compound Applications
Application Area | Description | Example Reaction/Usage |
---|---|---|
Organic Synthesis | Alkylating agent for introducing cyclohexyl groups | Vinylogous Mannich-type reactions |
Catalysis | Catalyst for enhancing reaction efficiency | Tin(II) trifluoromethanesulfonate-mediated reactions |
Pharmaceutical Chemistry | Synthesis of active pharmaceutical ingredients | Modifying drug candidates' properties |
Material Science | Development of polymers with enhanced properties | Surface modification techniques |
Properties
CAS No. |
131929-90-3 |
---|---|
Molecular Formula |
C7H11F3O3S |
Molecular Weight |
232.22 g/mol |
IUPAC Name |
cyclohexyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H11F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
VHLRUGZSAQKKLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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